1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a methoxy group, which is further substituted with a 3-iodoprop-2-yn-1-yl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-methoxybenzene and 3-iodoprop-2-yn-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Synthetic Route: The 3-iodoprop-2-yn-1-ol is reacted with 1-chloro-2-methoxybenzene in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom and the iodine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and benzene ring positions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., K2CO3), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways involved depend on the context of its use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-chloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene and 4-[(3-iodoprop-2-yn-1-yl)oxy]benzonitrile share structural similarities.
Eigenschaften
CAS-Nummer |
94323-54-3 |
---|---|
Molekularformel |
C10H8ClIO2 |
Molekulargewicht |
322.52 g/mol |
IUPAC-Name |
1-chloro-2-(3-iodoprop-2-ynoxymethoxy)benzene |
InChI |
InChI=1S/C10H8ClIO2/c11-9-4-1-2-5-10(9)14-8-13-7-3-6-12/h1-2,4-5H,7-8H2 |
InChI-Schlüssel |
KKXZTVLJUYVIJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCOCC#CI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.